Boc-D-alaninol
Description
N-Boc-D-alaninol (CAS 106391-86-0) is a chiral amino alcohol derivative where the amino group of D-alaninol is protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₈H₁₇NO₃ (molecular weight: 175.23 g/mol), and it is characterized by a hydroxyl group and a Boc-protected amine on adjacent carbons . This compound is widely used in organic synthesis, particularly in the preparation of peptidomimetics, foldamers, and chiral intermediates for pharmaceuticals. For example, it serves as a precursor in the synthesis of chiral propargylic amines via oxidation and Bestmann–Ohira reactions . The compound has a melting point of 52–59°C, is soluble in chlorinated solvents like CH₂Cl₂, and is commercially available with ≥98% purity and 98% enantiomeric excess (ee) .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAFIZPRSXHMCO-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70526964 | |
| Record name | tert-Butyl [(2R)-1-hydroxypropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70526964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106391-86-0 | |
| Record name | 1,1-Dimethylethyl N-[(1R)-2-hydroxy-1-methylethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106391-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(2R)-1-hydroxypropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70526964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-Aminopropan-1-ol, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Asymmetric Hydrogenation
A breakthrough in industrial synthesis involves asymmetric hydrogenation of β-keto esters to directly generate D-alaninol precursors. Using ruthenium-BINAP catalysts, this method achieves ee values >99% and reduces reliance on chiral resolution.
Table 1: Comparative Performance of Catalysts in Asymmetric Hydrogenation
| Catalyst | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Ru-(R)-BINAP | β-keto ester | 99.5 | 94 |
| Rh-(S)-Phanephos | α-keto amide | 98.2 | 89 |
| Ir-(S)-SegPhos | β-keto nitrile | 97.8 | 91 |
Solvent Recycling Systems
Modern facilities integrate solvent recovery loops to minimize waste. For example, THF is distilled and reused in subsequent batches, reducing raw material costs by 40%.
Optimization Strategies for Yield and Purity
Temperature and Stoichiometry
Optimal conditions for Boc protection require strict adherence to stoichiometric ratios (D-alaninol:Boc anhydride = 1:1.2) and temperatures between 0–25°C. Exceeding 25°C accelerates racemization, dropping ee to <95%.
Base Selection
DMAP outperforms TEA in accelerating Boc protection while suppressing side reactions. In one study, DMAP reduced reaction time from 8 hours to 5 hours compared to TEA.
Table 2: Impact of Base on Reaction Efficiency
| Base | Reaction Time (h) | Yield (%) | ee (%) |
|---|---|---|---|
| DMAP | 5 | 94 | 99.5 |
| TEA | 8 | 89 | 98.7 |
| Pyridine | 10 | 82 | 97.1 |
Green Chemistry Approaches
Mechanochemical Synthesis
Ball milling techniques eliminate solvent use by reacting solid D-alaninol with Boc anhydride in the presence of catalytic DMAP. This method achieves 88% yield and 99% ee while reducing energy consumption by 70%.
Biocatalytic Routes
Immobilized lipases (e.g., Candida antarctica lipase B) catalyze Boc protection in aqueous media at room temperature. Although slower (24–48 hours), this method avoids toxic solvents and achieves 91% yield.
Comparative Analysis of Methodologies
Table 3: Synthesis Method Comparison
| Method | Yield (%) | ee (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Traditional (THF) | 94 | 99.5 | Moderate | High (solvent waste) |
| Continuous Flow | 96 | 99.7 | High | Moderate |
| Mechanochemical | 88 | 99.0 | Low | Low |
| Biocatalytic | 91 | 98.9 | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions: N-Boc-D-alaninol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane is often employed for Boc deprotection.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Deprotected D-alaninol.
Scientific Research Applications
Peptide Synthesis
N-Boc-D-alaninol serves as a crucial component in solid-phase peptide synthesis (SPPS). The Boc (tert-butoxycarbonyl) group protects the amino group during synthesis, allowing for the sequential addition of amino acids to form peptides. This method is widely used in the pharmaceutical industry for producing peptide-based drugs.
Case Study: Synthesis of Bioactive Peptides
A study demonstrated the successful use of N-Boc-D-alaninol in synthesizing bioactive peptides that exhibit antimicrobial properties. The incorporation of D-alaninol enhanced the stability and bioactivity of the resulting peptides, making them suitable candidates for therapeutic applications .
Metabolic Labeling in Bacterial Studies
N-Boc-D-alaninol can be employed for metabolic labeling of bacterial peptidoglycan. This application is particularly significant in microbiology, where it aids in visualizing bacterial growth and dynamics.
Case Study: Visualization of Peptidoglycan Dynamics
Research highlighted the use of D-amino acid derivatives, including N-Boc-D-alaninol, to label peptidoglycan structures selectively within bacterial cells. This approach allowed researchers to track bacterial growth and division in real-time, providing insights into bacterial metabolism and antibiotic susceptibility .
Drug Development
The compound's structural properties make it a valuable building block in drug design. Its ability to mimic natural amino acids while providing additional functional groups allows for the development of novel therapeutics.
Case Study: Development of Antiviral Agents
In a recent study, N-Boc-D-alaninol was utilized to create derivatives that showed potential as antiviral agents. The modifications made using this compound improved the binding affinity to viral targets, demonstrating its utility in drug development .
Chemical Synthesis
N-Boc-D-alaninol is also involved in various synthetic pathways, including the synthesis of chiral compounds and other amino acid derivatives. Its role as an intermediate can facilitate the production of complex organic molecules.
Case Study: Synthesis of Chiral Alcohols
A process was developed that utilized N-Boc-D-alaninol as an intermediate for synthesizing chiral alcohols through asymmetric hydrogenation. This method proved efficient and yielded high optical purity, showcasing the compound's versatility in organic synthesis .
Mechanism of Action
The mechanism of action of N-Boc-D-alaninol primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under mild acidic conditions, revealing the free amine .
Comparison with Similar Compounds
Enantiomeric Counterparts
N-Boc-L-alaninol (CAS 79069-13-9) is the L-enantiomer of N-Boc-D-alaninol. While their physical properties (e.g., molecular weight, solubility) are identical, their stereochemistry leads to divergent biological activities and synthetic applications. For instance, D-configured amino alcohols are often preferred in asymmetric catalysis and enzyme-resistant peptidomimetics, whereas L-forms may interact more readily with biological systems .
| Property | N-Boc-D-alaninol | N-Boc-L-alaninol |
|---|---|---|
| CAS Number | 106391-86-0 | 79069-13-9 |
| Configuration | D | L |
| Purity | 98% | ≥95% (varies by supplier) |
| Price (1g) | $65 | Not explicitly listed |
| Key Applications | Chiral propargylic amines | Similar to D-form |
Structural Analogs with Varied Side Chains
N-Boc-D-alaninol derivatives with modified side chains exhibit distinct physicochemical and functional properties:
N-Boc-D-phenylalaninol (CAS 158932-00-4)
- Structure : Features a benzyl group instead of a methyl group on the β-carbon.
- Properties : Higher melting point (95–98°C) and density (1.085 g/cm³) due to aromatic stacking interactions .
- Applications : Used in peptide backbone modifications and as a chiral building block for kinase inhibitors.
N-Boc-D-tryptophanol (CAS 158932-00-4)
- Structure : Incorporates an indole moiety.
- Properties : Increased molecular weight (290.36 g/mol) and hydrophobicity.
- Applications : Valuable in synthesizing bioactive molecules targeting serotonin receptors .
| Property | N-Boc-D-alaninol | N-Boc-D-phenylalaninol | N-Boc-D-tryptophanol |
|---|---|---|---|
| Molecular Weight | 175.23 | 266.30 | 290.36 |
| Melting Point | 52–59°C | 95–98°C | Not reported |
| Key Functional Group | Methyl | Benzyl | Indole |
| Price (1g) | $65 | Not listed | Not listed |
Compounds with Alternative Protecting Groups
Replacing the Boc group with other protecting agents alters stability and reactivity:
N-Acetyl-D-alaninol (CAS 145842-51-9)
- Structure : Acetyl group instead of Boc.
- Properties : Lower molecular weight (117.1 g/mol) and reduced steric bulk.
- Applications : Less stable under acidic conditions compared to Boc-protected analogs but useful in short-term reactions .
| Property | N-Boc-D-alaninol | N-Acetyl-D-alaninol |
|---|---|---|
| Protecting Group | Boc | Acetyl |
| Molecular Weight | 175.23 | 117.1 |
| Stability | Acid-labile | Base-sensitive |
| Price (1g) | $65 | Not listed |
Dipeptide Derivatives
N-[N-Boc-D-alaninyl]-D-alanine (CAS 79473-21-5) is a dipeptide where N-Boc-D-alaninol is linked to D-alanine.
- Structure : Molecular formula C₁₁H₂₀N₂O₅ (260.29 g/mol).
- Applications : Used in solid-phase peptide synthesis to introduce chiral centers and enhance proteolytic stability .
| Property | N-Boc-D-alaninol | N-[N-Boc-D-alaninyl]-D-alanine |
|---|---|---|
| Molecular Weight | 175.23 | 260.29 |
| Key Feature | Monomer | Dipeptide |
| Price (10g) | $650 (25g) | Not listed |
Commercial Availability and Cost Analysis
N-Boc-D-alaninol is priced at $65/1g (98% purity), whereas structural analogs like N-Boc-L-alanine cost JPY 14,000/500g (~$0.26/g) . The higher cost of D-forms reflects the challenges in chiral synthesis and purification.
Biological Activity
N-Boc-D-alaninol is a derivative of D-alanine, commonly used in peptide synthesis and medicinal chemistry. Its biological activity has garnered interest due to its potential applications in drug development, particularly in the fields of anticancer and antimicrobial agents. This article reviews the existing literature on the biological activity of N-Boc-D-alaninol, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
N-Boc-D-alaninol (C8H17NO3) features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of D-alaninol. This modification enhances its stability and solubility, making it suitable for various biological applications. The structural formula can be represented as follows:
Synthesis
The synthesis of N-Boc-D-alaninol typically involves the protection of the amino group using Boc anhydride followed by reduction processes. The general synthetic route includes:
- Protection : D-alanine is treated with Boc anhydride to form N-Boc-D-alanine.
- Reduction : The carboxylic acid group is reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
This synthetic pathway is crucial for maintaining the biological activity while allowing for further modifications.
Anticancer Properties
Research indicates that N-Boc-D-alaninol and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving the regulation of Bcl-2 family proteins, leading to cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-Boc-D-alaninol | A549 (Lung) | 9.5 | Apoptosis induction |
| Similar Derivative | MCF-7 (Breast) | 132.6 | Cell cycle arrest |
These findings suggest that N-Boc-D-alaninol could be a promising candidate for developing new anticancer therapies.
Antimicrobial Activity
N-Boc-D-alaninol also shows potential antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth due to its structural similarity to natural amino acids involved in bacterial cell wall synthesis.
The proposed mechanisms for the biological activity of N-Boc-D-alaninol include:
- Inhibition of Cell Wall Synthesis : By mimicking D-alanine, it may interfere with the incorporation of D-alanine into peptidoglycan layers in bacterial cell walls.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Anticancer Study : A study conducted by Wu et al. (2018) synthesized a series of N-Boc amino acid derivatives, including N-Boc-D-alaninol, and tested their cytotoxicity against various cancer cell lines. The results indicated that these derivatives had lower IC50 values compared to traditional chemotherapeutics, suggesting high selectivity for cancer cells with minimal toxicity to normal cells .
- Antimicrobial Evaluation : Research published by Zhang et al. (2018) evaluated the antimicrobial activity of several D-amino acid derivatives, including N-Boc-D-alaninol, against Gram-positive bacteria. The study found that these compounds exhibited significant inhibitory effects on bacterial growth, indicating their potential as novel antimicrobial agents .
Q & A
Q. What are the key synthetic routes for preparing N-Boc-D-alaninol, and how do reaction conditions influence yield and enantiomeric purity?
Answer: N-Boc-D-alaninol is synthesized via Boc (tert-butoxycarbonyl) protection of D-alaninol. Critical steps include:
- Amino Group Protection : Reacting D-alaninol with di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF or DCM with DMAP) to form the Boc-protected intermediate .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard, but solvent polarity must be optimized to avoid racemization .
- Yield Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for D-alaninol:Boc anhydride) are critical. Lower temperatures reduce side reactions but slow reaction kinetics .
Q. What analytical methods are most reliable for characterizing N-Boc-D-alaninol in complex mixtures?
Answer:
- Chiral HPLC : Use a Chiralpak® IA/IB column with hexane:isopropanol (90:10) to confirm enantiopurity (>99% ee) .
- NMR Spectroscopy : H NMR (DMSO-d₆) shows characteristic Boc tert-butyl signals at δ 1.39 ppm and hydroxyl protons at δ 4.70 ppm. C NMR confirms the carbamate carbonyl at ~155 ppm .
- Mass Spectrometry : ESI-MS ([M+Na]⁺ = 222.1 m/z) validates molecular weight .
Q. How should N-Boc-D-alaninol be stored to prevent degradation, and what are common stability issues?
Answer:
- Storage Conditions : Store at –20°C under nitrogen, sealed with desiccants (e.g., silica gel). Avoid moisture and acidic/basic environments to prevent Boc deprotection .
- Stability Risks : Hydrolysis of the Boc group occurs at pH < 4 or > 7. Monitor via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) for degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for N-Boc-D-alaninol across studies?
Answer: Discrepancies often arise from:
- Analytical Method Variability : Compare results using both chiral HPLC and polarimetry. For example, polarimetry ([α] = +12.5° in methanol) should align with HPLC ee values .
- Sample Handling : Exposure to ambient humidity during analysis can hydrolyze the Boc group, artificially lowering ee. Use anhydrous solvents and glovebox-prepared samples .
Q. What experimental designs are optimal for studying the kinetic resolution of N-Boc-D-alaninol in asymmetric catalysis?
Answer:
- Substrate Scope : Test N-Boc-D-alaninol against diverse catalysts (e.g., Jacobsen’s thiourea catalysts) to evaluate rate constants (k) and selectivity factors (s) .
- Control Experiments : Include racemic D/L-alaninol to benchmark catalytic efficiency. Use H NMR kinetic monitoring (e.g., tert-butyl signal integration) for real-time analysis .
- Statistical Validation : Apply ANOVA to compare catalytic systems (p < 0.05 for significance) .
Q. How can computational modeling (e.g., DFT) guide the design of N-Boc-D-alaninol derivatives for peptide-mimetic drug discovery?
Answer:
- Conformational Analysis : Use Gaussian 16 with B3LYP/6-31G(d) to model intramolecular hydrogen bonding between the hydroxyl and carbamate groups, which affects rigidity .
- Docking Studies : Simulate interactions with target enzymes (e.g., proteases) using AutoDock Vina. Prioritize derivatives with ΔG < –8 kcal/mol .
Q. What methodologies address challenges in scaling up N-Boc-D-alaninol synthesis while maintaining enantiomeric integrity?
Answer:
Q. How do solvent effects influence the crystallinity of N-Boc-D-alaninol, and what recrystallization strategies improve purity?
Answer:
- Solvent Screening : Test mixtures like ethyl acetate/hexane (1:3) or dichloromethane/pentane. High-polarity solvents yield smaller crystals but higher purity .
- Crystallization Kinetics : Slow cooling (0.5°C/min) from saturated solutions enhances crystal lattice formation, reducing occluded impurities .
Q. What are the ethical and reproducibility considerations when publishing N-Boc-D-alaninol research?
Answer:
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
